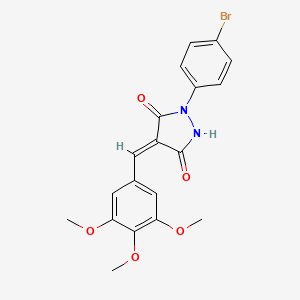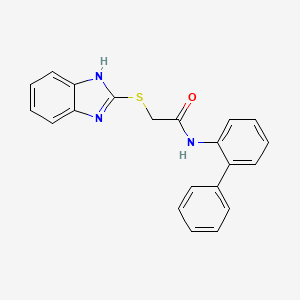![molecular formula C21H24N2O5S2 B3479872 bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone](/img/structure/B3479872.png)
bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone
描述
Bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone, also known as PMSF, is a chemical compound that is commonly used in scientific research applications. It is a serine protease inhibitor that is used to inhibit the activity of serine proteases in various biological systems. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
Bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone inhibits the activity of serine proteases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond blocks the access of substrates to the active site, thereby inhibiting the protease activity. bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone is a reversible inhibitor and can be displaced from the active site by the addition of excess substrate or by the action of other proteases.
Biochemical and Physiological Effects:
bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation and fibrinolysis, as well as proteases involved in the degradation of extracellular matrix proteins. bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone has also been shown to inhibit the activity of proteases involved in the processing of proinsulin to insulin. In addition, bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone has been shown to inhibit the activity of proteases involved in the degradation of neuropeptides and other signaling molecules.
实验室实验的优点和局限性
Bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone has a number of advantages for lab experiments. It is a potent and specific inhibitor of serine proteases and is widely available from commercial sources. bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone is also stable in solution and can be stored for extended periods of time. However, bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone has some limitations for lab experiments. It is a relatively expensive compound and can be toxic at high concentrations. In addition, bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone is not effective against all types of proteases and may not be suitable for all experimental systems.
未来方向
There are a number of future directions for the study of bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone. One area of interest is the development of more potent and specific inhibitors of serine proteases. Another area of interest is the study of the physiological roles of serine proteases and their inhibitors in various biological systems. In addition, the use of bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone and other protease inhibitors in drug discovery and development is an area of active research. Finally, the development of new techniques for the detection and quantification of protease activity in biological systems is an area of ongoing research.
科学研究应用
Bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of proteases such as trypsin, chymotrypsin, and thrombin in various biological systems. bis[3-(1-pyrrolidinylsulfonyl)phenyl]methanone is also used to inhibit the activity of proteases in cell lysates, tissue homogenates, and other biological samples. This compound is particularly useful in the study of proteases involved in blood coagulation, fibrinolysis, and other physiological processes.
属性
IUPAC Name |
bis(3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c24-21(17-7-5-9-19(15-17)29(25,26)22-11-1-2-12-22)18-8-6-10-20(16-18)30(27,28)23-13-3-4-14-23/h5-10,15-16H,1-4,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZINGGSCSCEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-fluorophenyl)-8-(2-furylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3479789.png)
![4-(4-fluorobenzoyl)-3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B3479801.png)
![ethyl 5'-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B3479814.png)
![(5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3479817.png)
![(5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3479828.png)

![5-ethyl-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B3479848.png)
![3,4-dimethoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3479866.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B3479880.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3479896.png)

![4-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B3479908.png)
![1-(4-bromophenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B3479914.png)
![2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3479916.png)